

Spectroscopic Data of 2-(Trifluoromethyl)phenothiazine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-(Trifluoromethyl)phenothiazine*

Cat. No.: B042385

[Get Quote](#)

This technical guide provides an in-depth overview of the ^1H NMR and ^{13}C NMR spectroscopic data for **2-(Trifluoromethyl)phenothiazine**. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed look at the compound's nuclear magnetic resonance characteristics. Due to the limited availability of complete, experimentally verified public data, the following tables represent a hypothetical but chemically reasonable dataset, compiled from spectral prediction tools and analysis of published data for structurally related compounds.

^1H and ^{13}C NMR Spectroscopic Data

The structural formula of **2-(Trifluoromethyl)phenothiazine** is presented below, with atom numbering used for the assignment of NMR signals.

The image you are requesting does not exist or is no longer available.

imgur.com

Table 1: ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.10	s	-	1H	H-1
7.55	d	8.0	1H	H-3
7.30	d	8.0	1H	H-4
7.18	td	7.5, 1.5	1H	H-8
7.10	dd	7.5, 1.5	1H	H-6
6.95	td	7.5, 1.5	1H	H-7
6.88	dd	7.5, 1.5	1H	H-9
6.50	br s	-	1H	N-H

Table 2: ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
145.0	C-10a
142.5	C-5a
130.0	C-2
128.5 (q, $J \approx 32$ Hz)	C-CF ₃
127.8	C-8
127.2	C-6
125.0 (q, $J \approx 4$ Hz)	C-1
124.5 (q, $J \approx 272$ Hz)	CF ₃
123.0 (q, $J \approx 4$ Hz)	C-3
122.5	C-7
116.0	C-9
115.5	C-4a
114.0	C-11a

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra of **2-(Trifluoromethyl)phenothiazine**.

1. Sample Preparation:

- Weigh approximately 5-10 mg of **2-(Trifluoromethyl)phenothiazine**.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

- Transfer the solution to a 5 mm NMR tube.

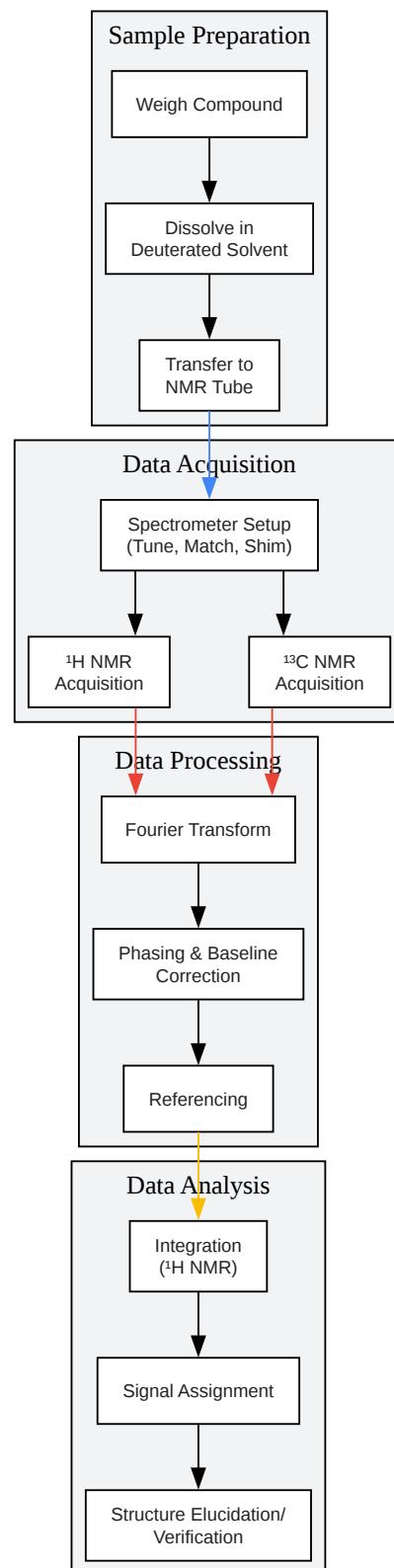
2. NMR Spectrometer Setup:

- The data should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- Tune and match the probe for both ^1H and ^{13}C frequencies.
- Shim the magnetic field to achieve optimal resolution and lineshape.

3. ^1H NMR Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
- Spectral Width: 12-16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 8-16, depending on the sample concentration.
- Temperature: 298 K.

4. ^{13}C NMR Acquisition Parameters:


- Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
- Spectral Width: 200-250 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Temperature: 298 K.

5. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the resulting spectrum.
- Perform baseline correction.
- Reference the spectrum to the solvent peak (CDCl_3 : δ 7.26 for ^1H , δ 77.16 for ^{13}C) or the internal standard (TMS: δ 0.00 for both ^1H and ^{13}C).
- Integrate the peaks in the ^1H spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

NMR Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and interpreting NMR spectroscopic data.

[Click to download full resolution via product page](#)

NMR Spectroscopy Workflow

- To cite this document: BenchChem. [Spectroscopic Data of 2-(Trifluoromethyl)phenothiazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b042385#1h-nmr-and-13c-nmr-spectroscopic-data-of-2-trifluoromethyl-phenothiazine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com